5,6-dimethoxy-4-methylquinolin-8-amine
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Overview
Description
5,6-Dimethoxy-4-methylquinolin-8-amine is an organic compound with the molecular formula C₁₂H₁₄N₂O₂. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with methoxy and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-4-methylquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-4,5-dimethoxyaniline and 4-methyl-5,6-dimethoxyquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Dimethoxy-4-methylquinolin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyquinoline: Lacks the amine group at the 8-position.
4-Methylquinoline: Lacks the methoxy groups at the 5 and 6 positions.
8-Aminoquinoline: Lacks the methoxy and methyl groups.
Uniqueness
5,6-Dimethoxy-4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
64992-95-6 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5,6-dimethoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3 |
InChI Key |
TWQJNRDMZJVLMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
64992-95-6 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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